molecular formula C8H8F2S B1339143 {[(Difluoromethyl)thio]methyl}benzene CAS No. 68965-44-6

{[(Difluoromethyl)thio]methyl}benzene

Cat. No.: B1339143
CAS No.: 68965-44-6
M. Wt: 174.21 g/mol
InChI Key: QMOWRNGLGDZHAF-UHFFFAOYSA-N
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Description

{[(Difluoromethyl)thio]methyl}benzene is an organic compound with the molecular formula C8H8F2S. It is a biochemical used in various research fields, particularly in proteomics . The compound consists of a benzene ring substituted with a difluoromethylthio group, making it a valuable reagent in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Difluoromethyl)thio]methyl}benzene typically involves the introduction of a difluoromethylthio group to a benzene ring. One common method is the reaction of benzyl chloride with difluoromethylthiolate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The difluoromethylthiolate can be generated in situ from difluoromethylthiol and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(Difluoromethyl)thio]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the difluoromethylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

{[(Difluoromethyl)thio]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce difluoromethylthio groups into target molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(Difluoromethyl)thio]methyl}benzene involves its ability to interact with various molecular targets through its difluoromethylthio group. This group can participate in hydrogen bonding, hydrophobic interactions, and electron-donating or withdrawing effects, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in drug design or material science.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: A precursor in the synthesis of {[(Difluoromethyl)thio]methyl}benzene.

    Difluoromethylthiol: Used to introduce the difluoromethylthio group.

    Thiobenzene: A related compound with a thiol group instead of a difluoromethylthio group.

Uniqueness

This compound is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

difluoromethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWRNGLGDZHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468517
Record name {[(difluoromethyl)thio]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68965-44-6
Record name {[(difluoromethyl)thio]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One equivalent of 40% by weight of sodium hydroxide in water was mixed with one equivalent of benzyl mercaptan with R-22 (1.1 molar equivalents) at 60° C. for 1 h. The tests are carried out in a 500 ml Hastelloy reactor at an autogenous pressure at 60° C. The pressure is 3.5 bar. A chemical yield of 75%, by quantitative determination by 19F NMR, is obtained over two tests carried out under the same conditions.
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